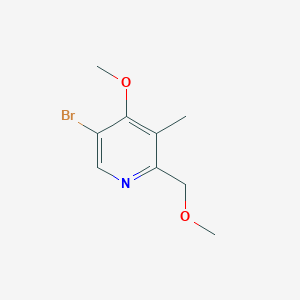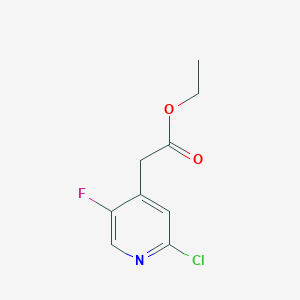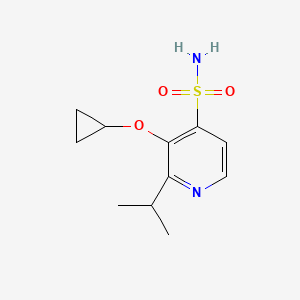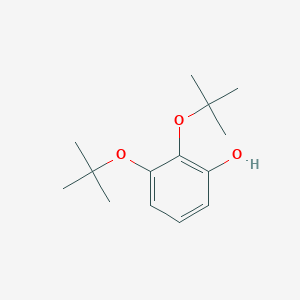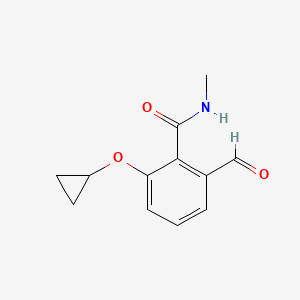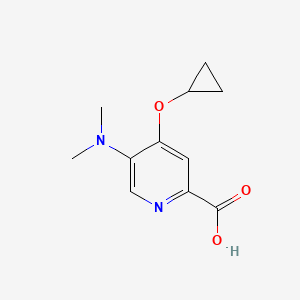![molecular formula C7H6ClF3N2 B14835814 [5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835814.png)
[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 4th position, and a methylamine group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but its unique chemical structure suggests it may have multiple modes of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]methanol: Similar in structure but with a hydroxyl group instead of a methylamine group.
[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methylamine: Similar but with the chloro and trifluoromethyl groups at different positions.
Uniqueness
The unique combination of the chloro, trifluoromethyl, and methylamine groups in [5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine gives it distinct chemical properties that make it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .
Eigenschaften
Molekularformel |
C7H6ClF3N2 |
|---|---|
Molekulargewicht |
210.58 g/mol |
IUPAC-Name |
[5-chloro-4-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-13-2-4(1-12)6(5)7(9,10)11/h2-3H,1,12H2 |
InChI-Schlüssel |
HCZGHGYBUHFFMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


